5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Description
5-(4-Bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a bromophenyl group at position 5 and a trifluoromethoxyphenyl group at position 1 of the imidazole core.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS/c17-11-3-1-10(2-4-11)14-9-21-15(24)22(14)12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDCVQRERZWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the trifluoromethoxy group: This can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Thiol group addition: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a bromophenyl group and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological activity. The imidazole ring is known for its role in various biological processes, making this compound a potential candidate for drug development.
Scientific Research Applications
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Antimicrobial Activity
- Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively. The presence of halogen substituents such as bromine enhances this activity, making 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol a candidate for further investigation in antimicrobial therapy .
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Anticancer Potential
- Imidazole derivatives have been explored for their anticancer properties. Research indicates that compounds with imidazole scaffolds can induce apoptosis in cancer cells. The trifluoromethoxy group may enhance the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against tumor cells .
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Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, studies on related compounds have shown that they can inhibit kinases, which play critical roles in cancer progression and inflammation . This suggests that this compound could be developed as a therapeutic agent targeting these enzymes.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to our compound. Results indicated that brominated compounds exhibited lower MIC (Minimum Inhibitory Concentration) values compared to their non-brominated counterparts, highlighting the importance of halogen substitution in enhancing antibacterial activity .
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Anticancer Mechanism Investigation
- Research conducted on imidazole derivatives showed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of trifluoromethoxy groups was found to significantly increase the potency of these compounds against resistant cancer strains .
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Enzyme Targeting Analysis
- A detailed structure-activity relationship (SAR) study identified key interactions between imidazole derivatives and target enzymes. The study revealed that modifications at the phenyl rings could enhance binding affinity and selectivity towards specific kinases, suggesting potential for targeted cancer therapies using compounds like this compound .
Biological Activity
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an imidazole ring substituted with both a bromophenyl and a trifluoromethoxyphenyl group. This unique arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that imidazole derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing the imidazole moiety have been shown to possess antimicrobial properties. The presence of electron-withdrawing groups (like trifluoromethoxy) enhances their activity against various pathogens .
- Cholinesterase Inhibition : Imidazole derivatives are noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The structure-activity relationship (SAR) studies suggest that smaller substituents on the imidazole ring can enhance inhibitory effects against these enzymes .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer agent. The presence of specific substituents was linked to increased potency against certain cell lines, such as A-431 and Jurkat cells .
Antimicrobial Activity
The compound has also shown promising results in inhibiting bacterial growth. Comparative studies demonstrated that it exhibits activity similar to established antibiotics, making it a candidate for further development in antimicrobial therapy.
Case Studies
- Study on Cholinesterase Inhibition : A systematic investigation into various imidazole derivatives revealed that the compound exhibited potent AChE inhibition, with a reported IC50 value significantly lower than standard inhibitors used in Alzheimer's treatment . This positions it as a potential lead compound for neurodegenerative disease therapies.
- Anticancer Efficacy Assessment : In vitro studies conducted on multiple cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspases, highlighting its mechanism as a pro-apoptotic agent .
- Antimicrobial Screening : A recent study assessed the antimicrobial efficacy against gram-positive and gram-negative bacteria, showing that the compound inhibited growth effectively at concentrations that are clinically relevant .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Presumed to be C₁₆H₁₁BrF₃N₂O₂S (based on analogs in ).
- Substituent Effects :
- Synthesis : Derived from intermediates like 4-(4-bromophenyl)-1H-imidazole-2-thiol, which is functionalized via coupling reactions (e.g., with 4-(trifluoromethoxy)phenyl derivatives) under basic conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 5-aryl-1-aryl-1H-imidazole-2-thiols. Key structural analogs and their differences are summarized below:
Physicochemical Properties
Lipophilicity :
- The trifluoromethoxy group in the target compound increases logP (estimated ~5.8 ) compared to difluoromethoxy (logP ~5.2) and methylphenyl (logP ~4.5) analogs .
- Thione derivatives (e.g., 2-thione in CAS 1105190-01-9) exhibit reduced solubility in polar solvents due to decreased hydrogen-bonding capacity .
Thermal Stability :
Data Tables
Table 1: Comparative Physicochemical Data
| Compound (CAS) | Molecular Weight | logP* | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 1105189-96-5 | 397.23 | 5.2 | Not reported | ≥95 |
| 1105188-99-5 | 350.36 | 4.5 | Not reported | Not specified |
| 1105190-01-9 | 415.23 | 5.8 | Not reported | 98 |
*logP values estimated via computational methods.
Key Research Findings
- Electron-Withdrawing Groups Enhance Bioactivity: The trifluoromethoxy group in the target compound increases metabolic stability and target binding compared to non-halogenated analogs .
- Thiol vs. Thione : Thione derivatives (e.g., CAS 1105190-01-9) exhibit prolonged half-lives in physiological conditions due to resistance to oxidation .
- Synthetic Flexibility : Modular synthesis allows for rapid generation of analogs with tunable electronic and steric properties, enabling structure-activity relationship (SAR) studies .
Q & A
Q. What are the established synthetic routes for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol?
The compound can be synthesized via a multi-step protocol starting from imidazole-2-thiol derivatives. A representative method involves:
- Step 1: Reacting 4-(4-bromophenyl)-1H-imidazole-2-thiol with 2-chloroacetic acid in the presence of NaOH to form thioacetic acid intermediates.
- Step 2: Neutralization with HCl to isolate the thiol derivative.
- Step 3: Coupling with substituted aromatic amines (e.g., 4-(trifluoromethoxy)aniline) using reagents like N,N-diisopropylethylamine (DIPEA) to introduce the trifluoromethoxy-phenyl group . Key Considerations: Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yields.
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl and trifluoromethoxy groups).
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H] at m/z 429.01 for CHBrFNOS).
- Elemental Analysis: Validate C, H, N, S, and Br content (±0.3% tolerance).
- HPLC Purity: Use a C18 column with acetonitrile/water mobile phase (≥95% purity threshold) .
Advanced Questions
Q. What crystallographic techniques are used to determine the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth: Use slow evaporation in a 1:1 ethanol/dichloromethane mixture.
- Data Collection: At 173 K to minimize thermal motion.
- Refinement: SHELXL (for small molecules) or SHELXTL (Bruker AXS) for solving and refining structures. Example parameters: R factor < 0.05, data-to-parameter ratio > 15 . Challenges: Crystal twinning or weak diffraction due to heavy atoms (Br, S). Mitigate with synchrotron radiation or cryocooling.
Q. How can computational modeling predict the compound’s reactivity or target interactions?
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in the thiol group).
- Molecular Docking: Screen against targets like Mycobacterium tuberculosis IMPDH (PDB: 5C58) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol . Validation: Compare computational results with experimental IC values from enzyme inhibition assays.
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or structural analogs. Address by:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., fluconazole for antifungal studies).
- SAR Analysis: Compare substituent effects (e.g., replacing Br with Cl reduces antifungal potency by ~40%) .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to assess significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
